N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)
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Overview
Description
N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide): is a chemical compound with the molecular formula C24H22N2O6S2. It is known for its role as a non-covalent inhibitor in biochemical research, particularly in the study of protein-protein interactions. This compound is also referred to as Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) typically involves the reaction of naphthalene derivatives with methoxybenzenesulfonamide under specific conditions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high efficiency and consistency in the final product, meeting the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the sulfonamide groups.
Substitution: Substitution reactions may involve replacing one functional group with another, affecting the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Industry: It is used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) involves its role as a non-covalent inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). By preventing Keap1 from repressing Nrf2 activation, the compound allows Nrf2 to initiate the antioxidant response element (ARE) pathway, protecting cells from oxidative stress. This interaction is critical for maintaining cellular homeostasis and protecting against damage from reactive oxygen species .
Comparison with Similar Compounds
- Naphthalene-1,4-dithiocarboxamide
- 1,4-Dimethylnaphthalene
- 4-Methoxy-2-naphthylamine
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness: N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) stands out due to its specific inhibition of the Keap1-Nrf2 interaction, which is not commonly observed in other similar compounds. This unique property makes it a valuable tool in research focused on oxidative stress and related cellular pathways .
Properties
IUPAC Name |
4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVCULLOGKYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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